N-Ethyl-4'-hydroxy-[1,1'-biphenyl]-3-carboxamide
CAS No.: 1261947-44-7
Cat. No.: VC0171448
Molecular Formula: C15H15NO2
Molecular Weight: 241.29
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1261947-44-7 |
|---|---|
| Molecular Formula | C15H15NO2 |
| Molecular Weight | 241.29 |
| IUPAC Name | N-ethyl-3-(4-hydroxyphenyl)benzamide |
| Standard InChI | InChI=1S/C15H15NO2/c1-2-16-15(18)13-5-3-4-12(10-13)11-6-8-14(17)9-7-11/h3-10,17H,2H2,1H3,(H,16,18) |
| Standard InChI Key | MJJYDEWJZUQIGL-UHFFFAOYSA-N |
| SMILES | CCNC(=O)C1=CC=CC(=C1)C2=CC=C(C=C2)O |
Introduction
Chemical Identity and Structure
N-Ethyl-4'-hydroxy-[1,1'-biphenyl]-3-carboxamide (CAS: 1261947-44-7) is an organic compound with a biphenyl core structure featuring an ethyl amide group at the 3-position of one phenyl ring and a hydroxyl group at the para (4') position of the second phenyl ring . The compound belongs to the class of biphenyl derivatives, which are known for their diverse biological activities and applications in pharmaceutical development.
Chemical Properties and Identifiers
The comprehensive chemical properties of N-Ethyl-4'-hydroxy-[1,1'-biphenyl]-3-carboxamide are presented in Table 1, providing essential information for researchers interested in this compound.
Structural Features
The molecular architecture of N-Ethyl-4'-hydroxy-[1,1'-biphenyl]-3-carboxamide incorporates several key structural elements that contribute to its chemical behavior and potential biological interactions:
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A biphenyl core (two connected phenyl rings)
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An ethyl amide (-NHCH₂CH₃) group at position 3 of one phenyl ring
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A hydroxyl (-OH) group at the para (4') position of the second phenyl ring
This arrangement of functional groups creates specific patterns of electron distribution and hydrogen-bonding capabilities that influence the compound's reactivity and interactions with biological targets.
Structure-Activity Relationships
Understanding the relationship between the structural features of N-Ethyl-4'-hydroxy-[1,1'-biphenyl]-3-carboxamide and its biological activities is essential for rational design of related compounds with enhanced properties.
Key Structural Elements
Several structural elements of N-Ethyl-4'-hydroxy-[1,1'-biphenyl]-3-carboxamide may influence its biological activity:
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The biphenyl scaffold, which provides a specific three-dimensional arrangement and potential for π-π interactions with aromatic residues in biological targets
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The hydroxyl group, capable of hydrogen bonding as both donor and acceptor
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The amide group, which can participate in hydrogen bonding and contribute to specific recognition by biological targets
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The ethyl substituent on the amide nitrogen, which may influence lipophilicity and binding interactions
Comparative Analysis with Related Compounds
Comparing N-Ethyl-4'-hydroxy-[1,1'-biphenyl]-3-carboxamide with structurally related compounds provides insights into how specific modifications influence biological activity. Table 2 presents a comparison with selected related compounds.
Analytical Methods for Characterization
Proper characterization of N-Ethyl-4'-hydroxy-[1,1'-biphenyl]-3-carboxamide is essential for confirming its identity, purity, and structural features. Various analytical techniques can be employed for this purpose.
Spectroscopic Methods
Several spectroscopic techniques are valuable for characterizing N-Ethyl-4'-hydroxy-[1,1'-biphenyl]-3-carboxamide:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the structural arrangement of atoms. For N-Ethyl-4'-hydroxy-[1,1'-biphenyl]-3-carboxamide, ¹H NMR would show characteristic signals for aromatic protons (approximately δ 6.8-8.0 ppm), ethyl group protons (triplet around δ 1.1-1.3 ppm for CH₃ and quartet around δ 3.3-3.5 ppm for CH₂), and hydroxyl proton (variable position, often around δ 9-10 ppm)
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Infrared (IR) Spectroscopy: Would reveal characteristic absorption bands for key functional groups including:
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N-H stretching (approximately 3300-3500 cm⁻¹)
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C=O stretching of the amide (approximately 1630-1680 cm⁻¹)
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O-H stretching of the hydroxyl group (broad band around 3200-3600 cm⁻¹)
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C=C stretching of aromatic rings (approximately 1450-1600 cm⁻¹)
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Mass Spectrometry: Provides molecular weight confirmation and fragmentation pattern analysis. The expected molecular ion peak would appear at m/z 241.28, corresponding to the molecular weight of N-Ethyl-4'-hydroxy-[1,1'-biphenyl]-3-carboxamide
Chromatographic Methods
Chromatographic techniques are essential for assessing the purity of N-Ethyl-4'-hydroxy-[1,1'-biphenyl]-3-carboxamide:
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High-Performance Liquid Chromatography (HPLC): Useful for purity determination and potential separation of structural isomers or related impurities
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Thin-Layer Chromatography (TLC): Provides a simple method for monitoring reaction progress during synthesis and preliminary purity assessment
Research Applications and Future Directions
The unique structural features of N-Ethyl-4'-hydroxy-[1,1'-biphenyl]-3-carboxamide suggest several potential research applications and directions for future investigation.
Medicinal Chemistry Applications
N-Ethyl-4'-hydroxy-[1,1'-biphenyl]-3-carboxamide has potential applications in medicinal chemistry research:
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Lead Compound Development: The compound could serve as a starting point for developing libraries of related compounds with optimized biological activities
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Structure-Activity Relationship Studies: Systematic modification of the compound's structure could provide insights into the structural requirements for specific biological activities
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Drug Delivery Systems: The compound's functional groups could be utilized for conjugation to drug delivery systems or targeting moieties
Future Research Directions
Several promising research directions could expand our understanding of N-Ethyl-4'-hydroxy-[1,1'-biphenyl]-3-carboxamide:
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Comprehensive Biological Screening: Systematic evaluation of the compound against various biological targets to identify potential therapeutic applications
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Metabolic Stability Studies: Investigation of the compound's metabolic profile to understand its stability and potential metabolic pathways in biological systems
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Crystallographic Studies: X-ray crystallography of the compound alone or in complex with biological targets to elucidate binding modes and structural interactions
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Synthetic Methodology Development: Exploration of new, efficient synthetic routes to prepare the compound and structural analogs
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